tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561856
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NC(CO)C1CCC1
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate

CAS No.:

Cat. No.: VC13561856

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Standard InChI Key XAIDOZQQEDAWII-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CO)C1CCC1
Canonical SMILES CC(C)(C)OC(=O)NC(CO)C1CCC1

Introduction

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is a carbamate derivative that has garnered significant attention in biochemical research due to its unique molecular structure and potential therapeutic applications. This compound features a tert-butyl group, a cyclobutyl ring, and a hydroxyethyl group, which impart distinct steric and electronic properties that enhance its reactivity and interactions with biological targets.

Synthesis

The synthesis of tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: It participates in substitution reactions where functional groups are replaced under specific conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganatePresence of oxidizing agents
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionVarious nucleophiles and electrophilesDependent on desired substitution

Applications

  • Chemistry: Used as a reagent in organic synthesis.

  • Biology: Serves as a model compound for studying carbamate interactions with biological molecules.

  • Medicine: Potential candidate for drug development due to its structural features.

Mechanism of Action

The compound acts by binding to enzymes or receptors, modulating their activity. Its ability to form covalent bonds with active site residues in enzymes can lead to inhibition or modulation of enzyme activity.

Therapeutic Applications

Preliminary studies indicate potential therapeutic applications due to its ability to modulate biological pathways. It can act as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage of the carbamate group, facilitating targeted drug delivery.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
tert-Butyl N-(2-hydroxyethyl)carbamateLacks cyclobutyl ringLess sterically hindered
N-Boc-ethanolamineContains amine groupDifferent functional properties
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamateContains cyano groupPotential for exploring biological activity

The cyclobutyl ring in tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate provides distinct steric and electronic properties compared to similar compounds, enhancing its reactivity and biological interactions.

Industrial Use

This compound is suitable for various industrial processes due to its reactivity and stability. It can be used in the production of specialty chemicals and materials.

Research Applications

In biochemical research, it serves as a reagent for studying enzyme mechanisms and protein interactions. Its role in drug delivery systems enhances the bioavailability of co-administered drugs, supporting its potential application in pharmacology.

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